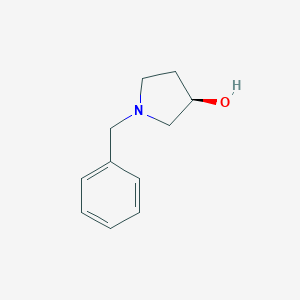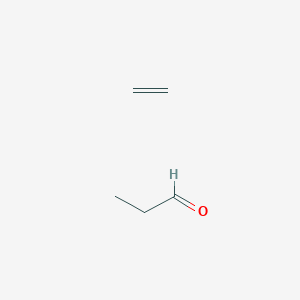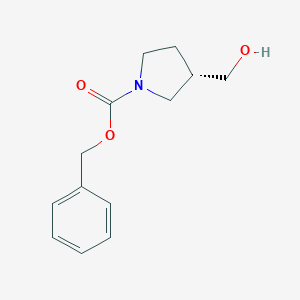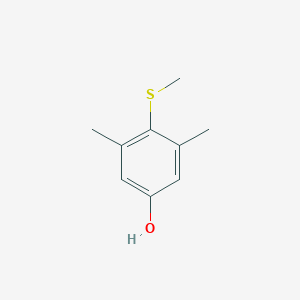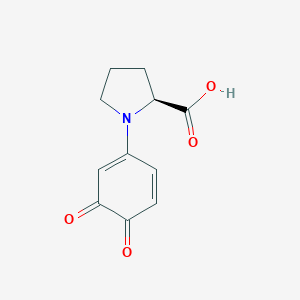
4-N-Prolyl-2-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Prolyl-2-benzoquinone, also known as PBQ, is a synthetic compound that has been widely used in scientific research for its unique properties. PBQ is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
4-N-Prolyl-2-benzoquinone acts as a redox-active molecule by undergoing reversible oxidation and reduction reactions. 4-N-Prolyl-2-benzoquinone can accept electrons from reducing agents and donate electrons to oxidizing agents, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been shown to interact with proteins and enzymes through covalent and non-covalent interactions, leading to changes in protein conformation and function.
Effets Biochimiques Et Physiologiques
4-N-Prolyl-2-benzoquinone has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of protein folding, and the modulation of redox signaling pathways. 4-N-Prolyl-2-benzoquinone has been shown to inhibit the activity of various enzymes, including proteases and oxidoreductases, by forming covalent adducts with the active site residues. 4-N-Prolyl-2-benzoquinone has also been shown to induce protein folding by stabilizing the native conformation of proteins. 4-N-Prolyl-2-benzoquinone has been shown to modulate redox signaling pathways by activating or inhibiting various redox-sensitive proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments. One advantage is that 4-N-Prolyl-2-benzoquinone is a reversible redox-active molecule that can undergo oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. Another advantage is that 4-N-Prolyl-2-benzoquinone is a synthetic compound that can be easily synthesized in high yield and purity. One limitation is that 4-N-Prolyl-2-benzoquinone can form covalent adducts with proteins and enzymes, which can lead to irreversible inhibition of enzyme activity. Another limitation is that 4-N-Prolyl-2-benzoquinone can undergo non-specific reactions with other biomolecules, leading to potential artifacts in experimental results.
Orientations Futures
There are several future directions for research on 4-N-Prolyl-2-benzoquinone. One direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a redox-sensitive probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems. Another direction is to investigate the use of 4-N-Prolyl-2-benzoquinone as a tool for the study of protein-protein interactions and protein-ligand interactions. Additionally, future research could focus on the development of 4-N-Prolyl-2-benzoquinone derivatives with improved properties, such as increased stability and selectivity for specific targets. Finally, the application of 4-N-Prolyl-2-benzoquinone in the development of new therapeutics for the treatment of various diseases could be explored.
Conclusion:
In conclusion, 4-N-Prolyl-2-benzoquinone is a synthetic compound that has been widely used in scientific research for its unique properties. 4-N-Prolyl-2-benzoquinone is a redox-active molecule that can undergo reversible oxidation and reduction reactions, making it an excellent candidate for various applications in biochemistry and physiology. 4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has several advantages and limitations for lab experiments, and there are several future directions for research on 4-N-Prolyl-2-benzoquinone.
Méthodes De Synthèse
4-N-Prolyl-2-benzoquinone can be synthesized through a three-step process that involves the reaction of proline with 2,5-dimethoxybenzoquinone. The first step involves the protection of the amino group of proline using a suitable protecting group. The second step involves the reaction of the protected proline with 2,5-dimethoxybenzoquinone to form the corresponding adduct. The final step involves the deprotection of the amino group to obtain 4-N-Prolyl-2-benzoquinone in high yield and purity.
Applications De Recherche Scientifique
4-N-Prolyl-2-benzoquinone has been used in various scientific research applications, including the study of redox-active molecules, enzyme catalysis, and protein folding. 4-N-Prolyl-2-benzoquinone has also been used as a probe to study the redox properties of proteins and enzymes, as well as to investigate the mechanism of action of various enzymes. 4-N-Prolyl-2-benzoquinone has been shown to be a useful tool in the study of oxidoreductase enzymes, which are involved in many biological processes, including energy metabolism, biosynthesis, and detoxification.
Propriétés
Numéro CAS |
122268-35-3 |
|---|---|
Nom du produit |
4-N-Prolyl-2-benzoquinone |
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
(2S)-1-(3,4-dioxocyclohexa-1,5-dien-1-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-9-4-3-7(6-10(9)14)12-5-1-2-8(12)11(15)16/h3-4,6,8H,1-2,5H2,(H,15,16)/t8-/m0/s1 |
Clé InChI |
BGOKIEHCWSCUBQ-QMMMGPOBSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
SMILES canonique |
C1CC(N(C1)C2=CC(=O)C(=O)C=C2)C(=O)O |
Synonymes |
4-N-prolyl-2-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



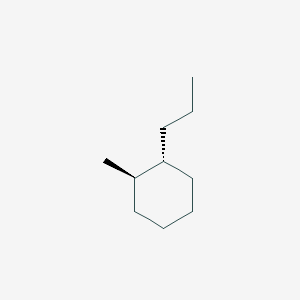
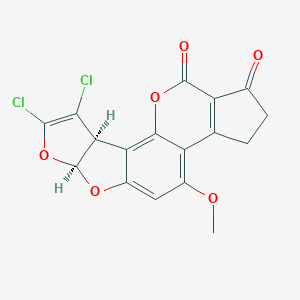
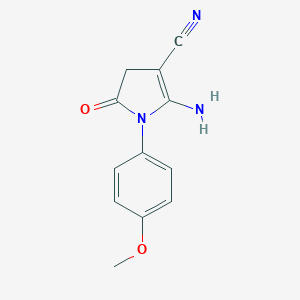
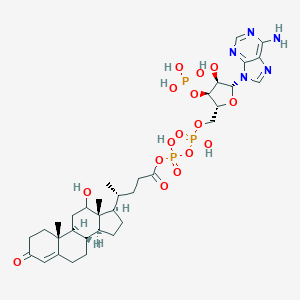
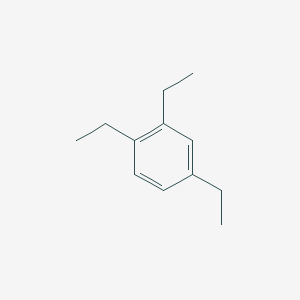
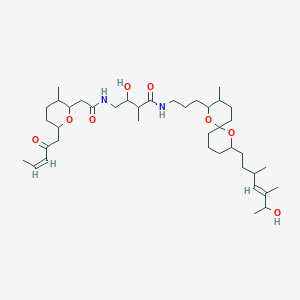
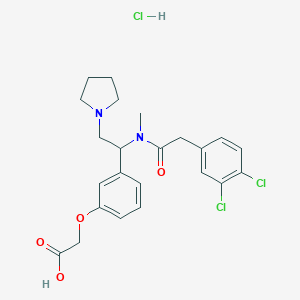
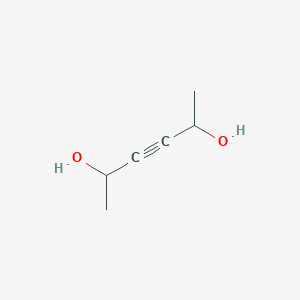
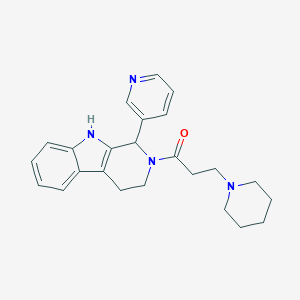
![2-[4-Chloro(phenylsulfonyl)anilino]acetic acid](/img/structure/B43902.png)
